molecular formula C13H15N3O4S B11599899 2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11599899
M. Wt: 309.34 g/mol
InChI Key: ZPMUGCCCARFILG-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with appropriate thiadiazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide, and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in compounds with different functional groups.

Scientific Research Applications

2,4-Dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Examples include:

  • 2,4-Dimethoxybenzamide
  • 5-Methoxymethyl-1,3,4-thiadiazole derivatives

Uniqueness

2,4-Dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of methoxy groups and thiadiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H15N3O4S/c1-18-7-11-15-16-13(21-11)14-12(17)9-5-4-8(19-2)6-10(9)20-3/h4-6H,7H2,1-3H3,(H,14,16,17)

InChI Key

ZPMUGCCCARFILG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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